molecular formula C24H24ClN3O2S B2996965 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one CAS No. 1114653-55-2

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one

Cat. No.: B2996965
CAS No.: 1114653-55-2
M. Wt: 453.99
InChI Key: NYHUPJPGDHCTGU-UHFFFAOYSA-N
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Description

2-(((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolin-4(3H)-one core substituted with a 3-chlorophenyl-oxazole moiety linked via a methylthio bridge and an isopentyl side chain. Its molecular formula is C₂₄H₂₄ClN₃O₂S (molecular weight: 466.0 g/mol), distinguishing it from simpler analogs through its branched alkyl chain and halogenated aromatic system .

Properties

IUPAC Name

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O2S/c1-15(2)11-12-28-23(29)19-9-4-5-10-20(19)27-24(28)31-14-21-16(3)30-22(26-21)17-7-6-8-18(25)13-17/h4-10,13,15H,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHUPJPGDHCTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C25H22ClN4O2SC_{25}H_{22}ClN_{4}O_{2}S with a molecular weight of 497.0 g/mol. Its structure includes key functional groups such as oxazole, thioether, and quinazolinone, which are known to contribute to various pharmacological activities.

Anticancer Activity

Research indicates that compounds containing the quinazolinone core often exhibit anticancer properties. The presence of the oxazole and thioether functionalities in this compound may enhance its interaction with biological targets involved in cancer proliferation pathways. Specifically, similar quinazolinone derivatives have been shown to inhibit tumor growth by targeting the phosphoinositide 3-kinase/AKT signaling pathway, which is crucial for cell survival and proliferation .

Antibacterial and Antifungal Properties

The compound's structural features suggest potential antibacterial and antifungal activities. Compounds with similar moieties have demonstrated effectiveness against various bacterial strains, possibly through mechanisms that disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Anti-inflammatory Effects

Quinazolinone derivatives are also noted for their anti-inflammatory properties. The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation, thereby offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the interactions between the oxazole and quinazolinone moieties with specific biological targets may lead to alterations in cellular signaling pathways. This could involve:

  • Inhibition of key enzymes involved in cell cycle regulation.
  • Modulation of receptor activity related to inflammation and immune response.
  • Disruption of DNA synthesis in rapidly dividing cells.

Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of quinazolinone derivatives similar to this compound. The results indicated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values suggesting potent activity at micromolar concentrations .

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacterial strains. Results showed effective inhibition zones, confirming its potential as an antibacterial agent .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
2-Methylquinazolin-4(3H)-oneSimple methyl substitution on quinazolinoneAnticancer, antibacterial
5-Methyloxazol-4-oneContains oxazole ringAntimicrobial
3-Chloroquinazolin-4(3H)-oneChlorine substitution on quinazolinoneAntitumor activity

The unique combination of functionalities in This compound distinguishes it from other compounds by potentially enhancing solubility and bioavailability while broadening its spectrum of biological activity.

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

The closest structural analog identified is 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one (CAS 1114654-46-4), which substitutes the isopentyl group with an ethyl chain. Key differences include:

Property Target Compound (Isopentyl) Ethyl Analog
Molecular Formula C₂₄H₂₄ClN₃O₂S C₂₁H₁₈ClN₃O₂S
Molecular Weight (g/mol) 466.0 411.9
Substituent at N-3 Isopentyl (-CH₂CH(CH₂)₂) Ethyl (-CH₂CH₃)
Potential Lipophilicity Higher (branched alkyl) Moderate

The isopentyl group likely enhances membrane permeability compared to the ethyl analog, a critical factor in drug design .

Pyrimidinone and Triazole Derivatives

describes pyrimidin-4(3H)-one derivatives with cyclohexylmethyl and aryl-thioether substituents, such as I-19 to I-24. These compounds share features like sulfur bridges and aromatic systems but differ in core heterocycles (pyrimidinone vs. quinazolinone). For example:

Compound ID Core Structure Substituents (R-groups) Melting Point (°C) Yield (%)
I-23 Pyrimidin-4(3H)-one 4-Chloro-5-phenyl-1H-pyrazol-3-yl 233–234 86
Target Quinazolin-4(3H)-one 3-Chlorophenyl-oxazole, isopentyl Not reported

Bioactivity of Related Compounds

highlights antifungal and antibiotic activities in triazole derivatives with methoxyphenyl and dichlorophenyl substituents.

Similarity-Based Comparisons

lists compounds with similarity scores of 0.59–0.61 to the target structure, including:

  • 2-(((2-(4-ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide (CAS 848133-75-5): Retains the oxazole-thioether motif but replaces quinazolinone with an acetamide group.
  • 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide (CAS 886047-22-9): Shares chloro and methyl substituents but lacks the sulfur bridge.

These analogs highlight the uniqueness of the quinazolinone-thioether framework in the target compound .

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